![molecular formula C14H11ClN4O4 B324080 N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE](/img/structure/B324080.png)
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE typically involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base, followed by the addition of hydrazinecarboxamide. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO), and bases like sodium hydroxide.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine derivative.
Substitution: The major products formed from substitution reactions depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, if it exhibits anticancer activity, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-benzoyl hydrazinecarboxamide: Similar structure but lacks the nitro group.
N-(4-bromophenyl)-2-(2-nitrobenzoyl)hydrazinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE is unique due to the presence of both the nitro and chloro groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect its solubility, stability, and interaction with other molecules.
Eigenschaften
Molekularformel |
C14H11ClN4O4 |
|---|---|
Molekulargewicht |
334.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(2-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C14H11ClN4O4/c15-9-5-7-10(8-6-9)16-14(21)18-17-13(20)11-3-1-2-4-12(11)19(22)23/h1-8H,(H,17,20)(H2,16,18,21) |
InChI-Schlüssel |
ZVSAAYWOHPHUJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-phenylacrylamide](/img/structure/B324000.png)
![N-{3,3'-dimethyl-4'-[(phenylacetyl)amino][1,1'-biphenyl]-4-yl}-2-phenylacetamide](/img/structure/B324004.png)
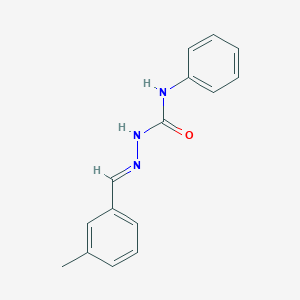
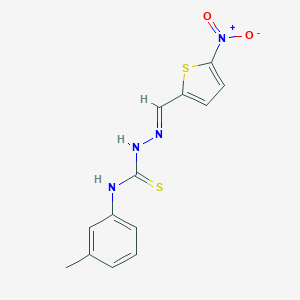
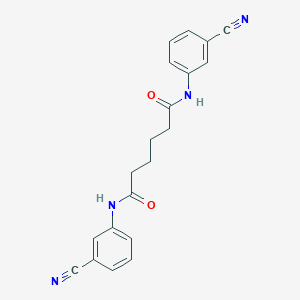
![Ethyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B324009.png)
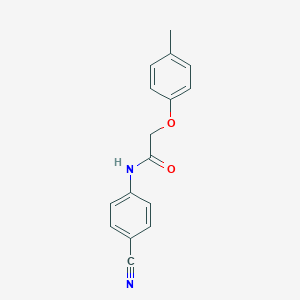

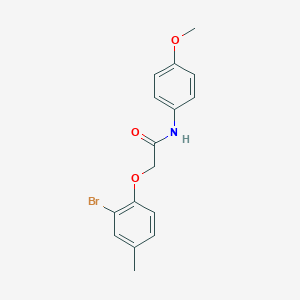

![3-methyl-5-oxo-4-[(2E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-4H-pyrazole-1-carbothioamide](/img/structure/B324021.png)
![4-[(2,4-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324025.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324027.png)
